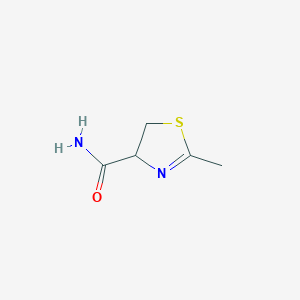
2-Methyl-4,5-dihydrothiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) is a chemical compound with the molecular formula C5H8N2OS and a molecular weight of 144.195 g/mol It is known for its unique structure, which includes a thiazole ring fused with a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization to form the thiazole ring . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学研究应用
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
作用机制
The mechanism of action of 4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
Thiazolecarboxamide: Similar structure but lacks the 4,5-dihydro-2-methyl substitution.
Benzothiazolecarboxamide: Contains a benzene ring fused with the thiazole ring.
Thiazolidinecarboxamide: Features a saturated thiazolidine ring instead of the thiazole ring.
Uniqueness
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4,5-dihydro-2-methyl group can enhance its stability and modify its interaction with molecular targets, making it a valuable compound for various applications .
属性
CAS 编号 |
116077-29-3 |
|---|---|
分子式 |
C5H8N2OS |
分子量 |
144.2 g/mol |
IUPAC 名称 |
2-methyl-4,5-dihydro-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C5H8N2OS/c1-3-7-4(2-9-3)5(6)8/h4H,2H2,1H3,(H2,6,8) |
InChI 键 |
YCRRODGKAQZMTB-UHFFFAOYSA-N |
SMILES |
CC1=NC(CS1)C(=O)N |
规范 SMILES |
CC1=NC(CS1)C(=O)N |
同义词 |
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















